![molecular formula C11H17NO2 B2791102 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone CAS No. 91459-09-5](/img/structure/B2791102.png)
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone, also known as HPPME, is a chemical compound that has shown potential in various scientific research applications. HPPME is a pyrrole derivative that has been synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an overview of HPPME, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone involves the reaction of 1,2-dimethylpyrrole with 3-chloropropanol followed by oxidation of the resulting alcohol to form the target compound.
Starting Materials
1,2-dimethylpyrrole, 3-chloropropanol, Sodium hydroxide, Sodium hypochlorite, Acetic acid, Wate
Reaction
Step 1: 1,2-dimethylpyrrole is reacted with 3-chloropropanol in the presence of sodium hydroxide to form 1-[5-(3-chloropropyl)-1,2-dimethylpyrrol-3-yl]ethanone., Step 2: The resulting product from step 1 is then oxidized using sodium hypochlorite in the presence of acetic acid to form 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone., Step 3: The final product is isolated and purified using standard techniques such as column chromatography or recrystallization.
Wirkmechanismus
The mechanism of action of 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone is not fully understood, but studies suggest that it may inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has been shown to have various biochemical and physiological effects, including but not limited to, reducing oxidative stress, inhibiting inflammation, and inducing apoptosis in cancer cells. 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has also been shown to have minimal toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone in lab experiments is its ability to inhibit cancer cell growth, which makes it a potential candidate for anti-cancer drug development. Another advantage is its minimal toxicity in animal models. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone research, including but not limited to, further elucidation of its mechanism of action, optimization of its therapeutic potential, and development of 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone analogs with improved properties. 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone research may also lead to the development of novel anti-cancer drugs and anti-inflammatory agents.
Conclusion:
In conclusion, 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone is a pyrrole derivative that has shown potential in various scientific research applications, including anti-tumor activity, anti-inflammatory activity, and anti-oxidant activity. 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has been synthesized using a one-pot, three-step method and has minimal toxicity in animal models. Although the mechanism of action of 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone is not fully understood, studies suggest that it may inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. There are several future directions for 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone research, which may lead to the development of novel anti-cancer drugs and anti-inflammatory agents.
Wissenschaftliche Forschungsanwendungen
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has shown potential in various scientific research applications, including but not limited to, anti-tumor activity, anti-inflammatory activity, and anti-oxidant activity. Studies have shown that 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has the ability to inhibit the growth of cancer cells in vitro and in vivo. 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has also been shown to reduce inflammation and oxidative stress in animal models.
Eigenschaften
IUPAC Name |
1-[5-(3-hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-11(9(2)14)7-10(12(8)3)5-4-6-13/h7,13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKHDPZJNTUHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)CCCO)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone | |
CAS RN |
91459-09-5 |
Source


|
| Record name | 1-[5-(3-hydroxypropyl)-1,2-dimethyl-1H-pyrrol-3-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

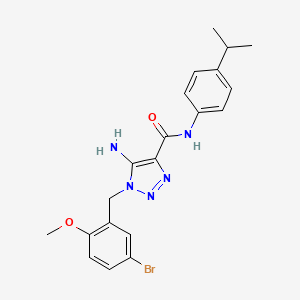
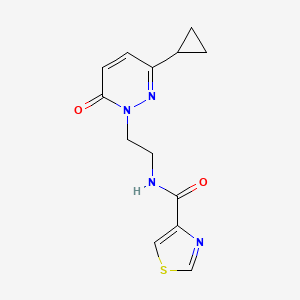
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide](/img/structure/B2791022.png)
![(3-Cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methanamine](/img/structure/B2791023.png)
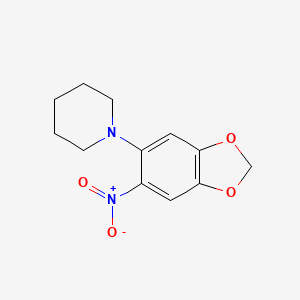
![1-((4-methoxyphenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2791026.png)
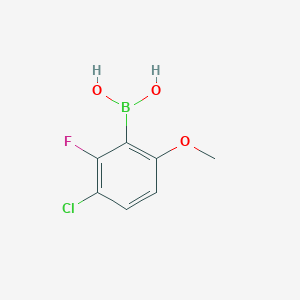
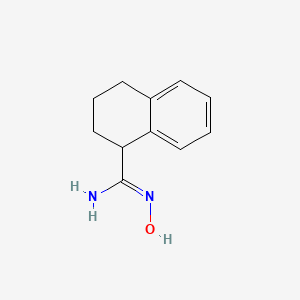
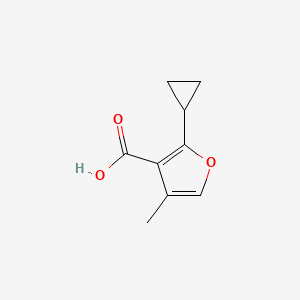
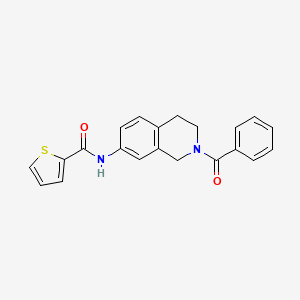
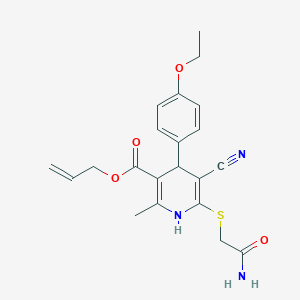
![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2791036.png)
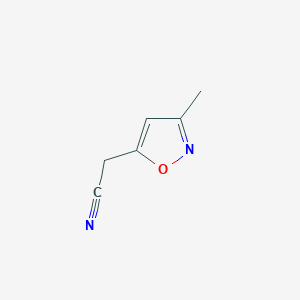
![benzyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B2791041.png)